2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound belongs to the isoindole-5-carboxylic acid family, characterized by a 1,3-dioxo-isoindole core substituted at the 2-position with a 3-(methoxycarbonyl)phenyl group. The methoxycarbonyl moiety (-COOCH₃) introduces ester functionality, influencing physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-24-17(23)10-3-2-4-11(7-10)18-14(19)12-6-5-9(16(21)22)8-13(12)15(18)20/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGVJABMJMKMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylboronic acid derivative with a suitable isoindole precursor in the presence of a catalyst. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents at the 2-position of the isoindole ring. Key examples include:
Notes:
- *The molecular formula for the 4-ethoxyphenyl derivative (C₁₇H₁₃NO₅) is inferred from structural analysis, as the provided formula (C₆H₉N₅O₂) in appears erroneous .
- The target compound’s molecular formula is hypothesized as C₁₈H₁₃NO₆ (MW ~ 363.3) based on structural similarity to ’s butoxycarbonyl analog.
Biological Activity
2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C13H11O5
- Molecular Weight : 247.23 g/mol
1. Inhibition of Heparanase
Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance, a related compound demonstrated an IC50 value ranging from 200 to 500 nM against heparanase with a selectivity greater than 100-fold compared to human beta-glucuronidase .
2. Anti-Angiogenic Effects
The compound has shown potential anti-angiogenic properties, which may be beneficial in cancer therapies. The inhibition of heparanase activity directly correlates with reduced angiogenesis in various tumor models .
3. Antioxidant Properties
Studies have suggested that isoindole derivatives possess antioxidant activities, contributing to their protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes like heparanase disrupts tumor growth and metastasis.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress can mitigate cellular damage.
Case Studies
Several studies have explored the biological implications of isoindole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
